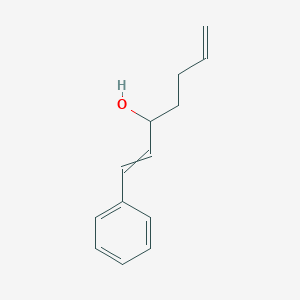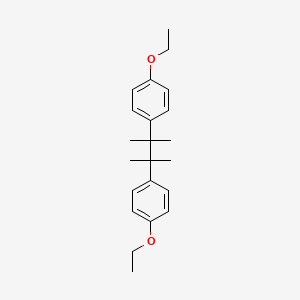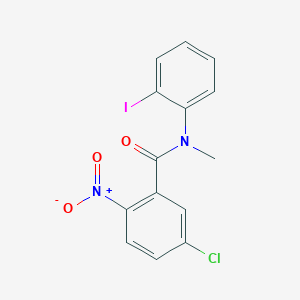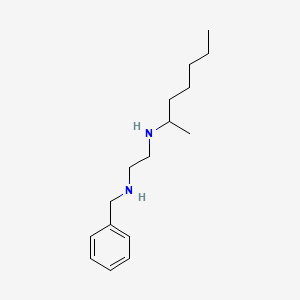![molecular formula C18H21BrN2O B14225619 (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene CAS No. 650591-69-8](/img/structure/B14225619.png)
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, one of which is substituted with a bromoethoxy group and the other with a butyl group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene typically involves the following steps:
Formation of the Bromoethoxy Intermediate: The synthesis begins with the preparation of 4-(2-bromoethoxy)benzene. This can be achieved by reacting 4-hydroxybenzene with 2-bromoethanol in the presence of a base such as potassium carbonate.
Diazotization and Coupling: The next step involves the diazotization of 4-butylaniline to form the diazonium salt. This is followed by coupling the diazonium salt with the bromoethoxy intermediate under controlled conditions to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials such as 4-hydroxybenzene, 2-bromoethanol, and 4-butylaniline.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of hydrazine derivatives.
Oxidation: Formation of azo compounds.
科学的研究の応用
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene involves its interaction with specific molecular targets and pathways. The diazene group can participate in redox reactions, influencing cellular processes. The bromoethoxy and butyl substituents can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.
類似化合物との比較
Similar Compounds
(E)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a chloroethoxy group instead of bromoethoxy.
(E)-1-[4-(2-Methoxyethoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a methoxyethoxy group instead of bromoethoxy.
Uniqueness
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties compared to its chloroethoxy and methoxyethoxy analogs. The bromoethoxy group can participate in specific substitution reactions that are not possible with other substituents, making this compound valuable for targeted synthetic applications.
特性
CAS番号 |
650591-69-8 |
|---|---|
分子式 |
C18H21BrN2O |
分子量 |
361.3 g/mol |
IUPAC名 |
[4-(2-bromoethoxy)phenyl]-(4-butylphenyl)diazene |
InChI |
InChI=1S/C18H21BrN2O/c1-2-3-4-15-5-7-16(8-6-15)20-21-17-9-11-18(12-10-17)22-14-13-19/h5-12H,2-4,13-14H2,1H3 |
InChIキー |
FSIVVXFJWJTIGN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)

![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)



![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)



![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

